ChAT Inhibitory Potency of BETA Compared to Pyridinium Analog BEP
The chloride salt of BETA (CAS 67190-44-7) inhibits human placental ChAT with an I50 of 3.1 µM [1]. In a direct head-to-head study, its pyridinium analog BEP exhibited an I50 range of 10–18 µM for the same enzyme source [2]. This corresponds to a 3.2- to 5.8-fold higher potency for BETA over BEP under comparable assay conditions.
| Evidence Dimension | ChAT Inhibitory Potency (I50) |
|---|---|
| Target Compound Data | 3.1 µM (as chloride salt, CAS 67190-44-7) |
| Comparator Or Baseline | BEP (1(2-benzoylethyl)pyridinium chloride): 10–18 µM |
| Quantified Difference | 3.2- to 5.8-fold higher potency for BETA |
| Conditions | Human placental ChAT; in vitro enzyme assay |
Why This Matters
Higher potency translates to lower compound consumption per experiment, reducing costs and minimizing potential off-target effects due to lower working concentrations.
- [1] Rowell PP, Chaturvedi AK, Sastry BV. (2-Benzoylethyl)trimethylammonium chloride: a new, selective and stable inhibitor of human placental choline acetyl transferase. J Pharmacol Exp Ther. 1978 Jun;205(3):624-34. PMID: 307058. View Source
- [2] Choudhuri MS, Chaturvedi AK. 1(2-Benzoylethyl)pyridinium chloride: a new potent and selective inhibitor of bovine brain and human placental choline acetyltransferase. Brain Res Bull. 1991 Jun;26(6):845-50. DOI: 10.1016/0361-9230(91)90247-h. PMID: 1933404. View Source
